

Spectroscopic Analysis of 5-Bromo-1-hexene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromo-1-hexene**, a key building block in organic synthesis. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Bromo-1-hexene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental ¹H and ¹³C NMR data for **5-Bromo-1-hexene** are not readily available in publicly accessible databases. The data presented below are predicted values based on established empirical models and analysis of structurally similar compounds. These predictions are intended to provide a reasonable approximation of the expected spectral features.

¹H NMR (Predicted)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~5.8	ddt	1H	H-2
~5.0	m	2H	H-1
~4.1	m	1H	H-5
~2.2	m	2H	H-3
~1.9	m	2H	H-4
~1.7	d	3H	H-6

¹³C NMR (Predicted)

Chemical Shift (δ) ppm	Assignment
~138	C-2
~115	C-1
~55	C-5
~38	C-4
~33	C-3
~25	C-6

Infrared (IR) Spectroscopy

The following characteristic absorption peaks are observed in the gas-phase IR spectrum of **5-Bromo-1-hexene**.[1]



Wavenumber (cm ⁻¹)	Intensity	Assignment
3079	Medium	=C-H stretch
2975, 2935	Strong	C-H stretch
1643	Medium	C=C stretch
1440	Medium	C-H bend
995, 916	Strong	=C-H bend (out-of-plane)
650-550	Medium-Strong	C-Br stretch

Mass Spectrometry (MS)

The following table lists the major peaks observed in the electron ionization (EI) mass spectrum of **5-Bromo-1-hexene**.[2]

m/z	Relative Intensity	Assignment
162/164	Low	[M] ⁺ (Molecular ion with ⁷⁹ Br/ ⁸¹ Br isotopes)
83	High	[M-Br] ⁺
55	Base Peak	[C ₄ H ₇] ⁺
41	High	[C ₃ H ₅] ⁺

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data of **5-Bromo-1-hexene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of **5-Bromo-1-hexene** is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectrum is recorded on a 400 MHz or higher field NMR



spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required to obtain a spectrum with adequate signal intensity.

Infrared (IR) Spectroscopy

For a liquid sample such as **5-Bromo-1-hexene**, the IR spectrum can be obtained using the neat liquid. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer. Alternatively, a gas-phase spectrum can be obtained by injecting a small amount of the volatile compound into a gas cell. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded prior to the sample spectrum to correct for atmospheric and instrumental interferences.

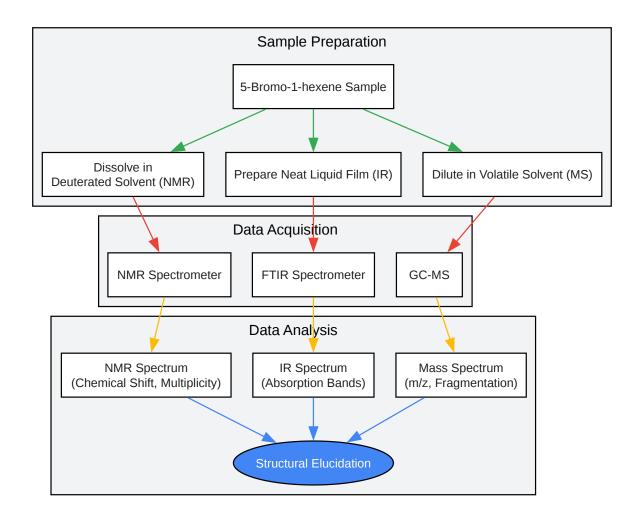
Mass Spectrometry (MS)

The mass spectrum of **5-Bromo-1-hexene** is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

The following diagrams illustrate key workflows in spectroscopic analysis.

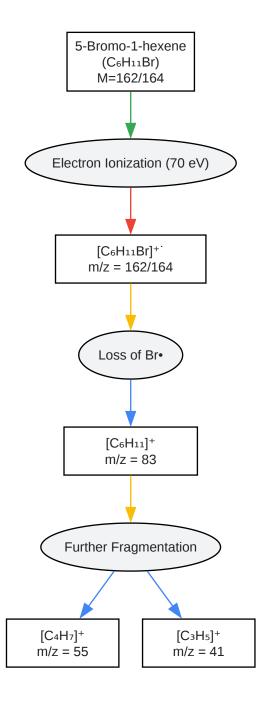




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Caption: Workflow for Spectroscopic Analysis of **5-Bromo-1-hexene**.





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Caption: Mass Spectrometry Fragmentation Pathway of **5-Bromo-1-hexene**.

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References

- 1. 5-Bromo-1-hexene [webbook.nist.gov]
- 2. 5-Bromo-1-hexene [webbook.nist.gov]
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